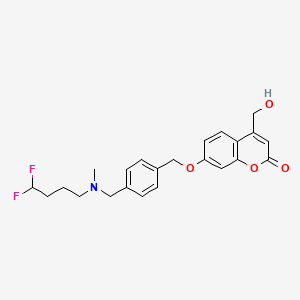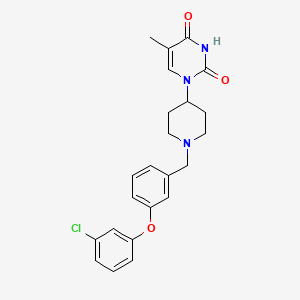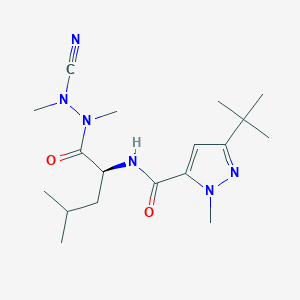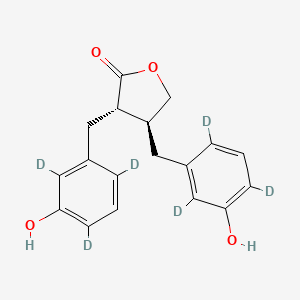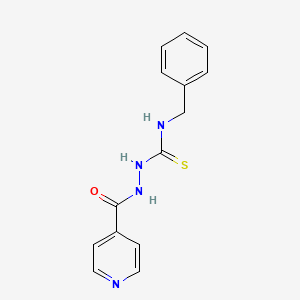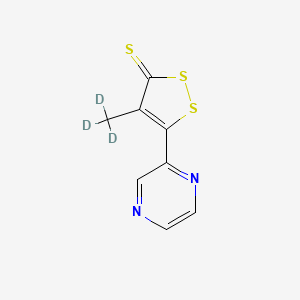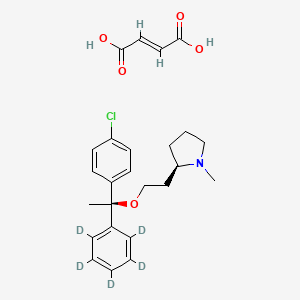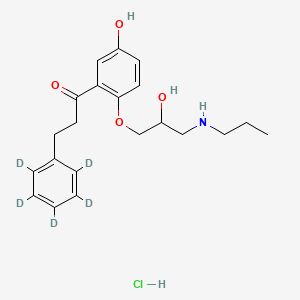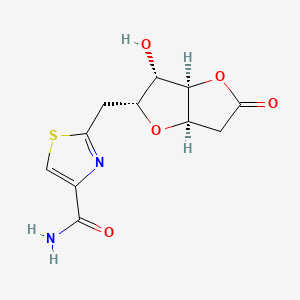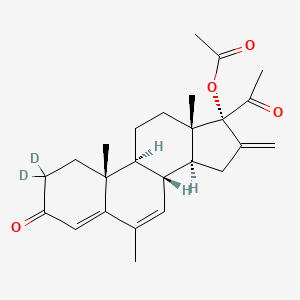
Melengestrol acetate-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melengestrol acetate-d2 is a deuterium-labeled derivative of melengestrol acetate, a synthetic progestogen. It is primarily used in scientific research as a stable isotope-labeled compound. Melengestrol acetate itself is known for its applications in veterinary medicine, particularly as a growth promoter and estrus suppressant in cattle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of melengestrol acetate-d2 involves the incorporation of deuterium into melengestrol acetate. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis of melengestrol acetate . The process involves several steps, including the protection of functional groups, selective deuteration, and subsequent deprotection.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms into the final product. The production is carried out under controlled conditions to maintain the purity and isotopic enrichment of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Melengestrol acetate-d2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like diazomethane for methylation and acetic anhydride for acetylation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Melengestrol acetate-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mécanisme D'action
Melengestrol acetate-d2 exerts its effects by acting as a progestogen. It binds to progesterone receptors, leading to the suppression of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion. This suppression alters the menstrual cycle and inhibits ovulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Megestrol acetate
- Chlormadinone acetate
- Medroxyprogesterone acetate
- Cyproterone acetate
- Delmadinone acetate
- Hydroxyprogesterone caproate
- Methenmadinone acetate
- Osaterone acetate .
Uniqueness
Melengestrol acetate-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Propriétés
Formule moléculaire |
C25H32O4 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2-dideuterio-6,10,13-trimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1/i7D2 |
Clé InChI |
UDKABVSQKJNZBH-LIXMXTBSSA-N |
SMILES isomérique |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC(=C)[C@@]4(C(=O)C)OC(=O)C)C)C)[2H] |
SMILES canonique |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


